Terbutylazine-2-hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbutylazine-2-hydroxy is a diamino-1,3,5-triazine compound that is a metabolite of the herbicide terbutylazine. It is characterized by the presence of a tert-butylamino group at position 4 and an ethylamino group at position 6 on the 1,3,5-triazin-2-ol ring . This compound is known for its role in agricultural applications, particularly in controlling weeds in cereal and corn fields .
Preparation Methods
The preparation of Terbutylazine-2-hydroxy generally involves the reaction of terbutylazine with specific reactants in the presence of a reagent and a catalyst . One method includes the use of molecularly imprinted polymers (MIPs) prepared by precipitation polymerization with terbutylazine and simetryn as double template molecules, acrylic acid as the functional monomer, and acetonitrile as the porogen . This method is particularly useful for the determination of triazine herbicide residues in various samples.
Chemical Reactions Analysis
Terbutylazine-2-hydroxy undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites.
Scientific Research Applications
Terbutylazine-2-hydroxy has several scientific research applications:
Medicine: Research is ongoing to understand its cytotoxic effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Terbutylazine-2-hydroxy involves its role as a photosynthesis inhibitor. It interferes with the photosynthetic electron transport chain in chloroplasts, leading to the inhibition of photosynthesis and subsequent plant death . This mechanism is similar to that of its parent compound, terbutylazine.
Comparison with Similar Compounds
Terbutylazine-2-hydroxy is similar to other triazine herbicides such as atrazine, simazine, and desethyl-terbuthylazine. it is unique in its specific substitution pattern on the triazine ring, which gives it distinct chemical and biological properties . For example:
Atrazine: Has an isopropyl group instead of the tert-butyl group.
Simazine: Has an ethyl group instead of the tert-butyl group.
Desethyl-terbuthylazine: Lacks the ethyl group present in this compound.
These differences in structure result in variations in their environmental persistence, toxicity, and effectiveness as herbicides.
Properties
IUPAC Name |
2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5O/c1-9(2,3)15-8-13-6(10)12-7(14-8)11-4-5-16/h16H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHJZZCOUUSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.